Cas no 2227736-81-2 ((2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol)

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
- EN300-1987296
- 2227736-81-2
-
- インチ: 1S/C10H12ClNO3/c1-7(13)2-3-8-6-9(11)4-5-10(8)12(14)15/h4-7,13H,2-3H2,1H3/t7-/m0/s1
- InChIKey: FKVQHFSQUNJKAW-ZETCQYMHSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)CC[C@H](C)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 229.0505709g/mol
- どういたいしつりょう: 229.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 66Ų
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987296-0.25g |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |
2227736-81-2 | 0.25g |
$1420.0 | 2023-09-16 | ||
Enamine | EN300-1987296-1.0g |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |
2227736-81-2 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1987296-5g |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |
2227736-81-2 | 5g |
$4475.0 | 2023-09-16 | ||
Enamine | EN300-1987296-0.1g |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |
2227736-81-2 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1987296-0.5g |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |
2227736-81-2 | 0.5g |
$1482.0 | 2023-09-16 | ||
Enamine | EN300-1987296-2.5g |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |
2227736-81-2 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-1987296-5.0g |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |
2227736-81-2 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1987296-0.05g |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |
2227736-81-2 | 0.05g |
$1296.0 | 2023-09-16 | ||
Enamine | EN300-1987296-10.0g |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |
2227736-81-2 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1987296-1g |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |
2227736-81-2 | 1g |
$1543.0 | 2023-09-16 |
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol 関連文献
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-olに関する追加情報
Comprehensive Overview of (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol (CAS No. 2227736-81-2)
The compound (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol, identified by its CAS number 2227736-81-2, is a chiral organic molecule with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a 5-chloro-2-nitrophenyl group attached to a butan-2-ol backbone, makes it a valuable intermediate in the synthesis of more complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its stereospecific properties and versatility in asymmetric synthesis.
One of the key reasons for the growing attention on (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol is its role in the development of chiral drugs. With the pharmaceutical industry focusing on enantiomerically pure compounds to minimize side effects and enhance efficacy, this molecule serves as a critical building block. Its nitrophenyl and chloro substituents provide reactive sites for further functionalization, enabling the creation of targeted therapeutics. Recent studies have explored its application in catalysis and medicinal chemistry, aligning with the trend toward sustainable and precision medicine.
From a synthetic chemistry perspective, CAS 2227736-81-2 is often discussed in the context of green chemistry and atom economy. Researchers are investigating eco-friendly methods to produce this compound, such as biocatalysis or microwave-assisted synthesis, to reduce waste and energy consumption. These approaches resonate with the global push for sustainable manufacturing and align with regulatory demands for cleaner chemical processes. The compound’s stereochemical purity also makes it a subject of interest in quality control and analytical method development.
Another area where (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol gains traction is in academic and industrial collaborations. Universities and pharmaceutical companies are partnering to explore its potential in drug discovery pipelines. Frequently searched questions like "How to synthesize (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol?" or "Applications of CAS 2227736-81-2 in asymmetric catalysis" reflect the compound’s relevance in cutting-edge research. Its compatibility with high-throughput screening techniques further enhances its appeal for modern drug development.
In addition to its pharmaceutical applications, (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol is also studied for its physicochemical properties. Researchers analyze its solubility, stability, and reactivity under various conditions to optimize its use in synthetic routes. The nitro and chloro groups contribute to its electronic properties, making it a candidate for materials science applications, such as organic electronics or photocatalysis. These interdisciplinary connections highlight its versatility beyond traditional organic synthesis.
As the demand for chiral intermediates grows, CAS 2227736-81-2 is poised to play a pivotal role in advancing precision chemistry. Its combination of functional groups and stereocenter offers a platform for innovation in custom synthesis and process optimization. For laboratories and manufacturers, understanding its handling, storage, and scalability is essential to leveraging its full potential. With ongoing research, this compound may soon emerge as a cornerstone in the next generation of bioactive molecules and specialty chemicals.
2227736-81-2 ((2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol) 関連製品
- 1404457-08-4(Cyclopentanepropanamide, α-amino-N-cyclopropyl-, hydrochloride (1:1), (αS)-)
- 1702748-40-0(2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol)
- 445222-91-3(MuRF1-IN-1)
- 1805256-72-7(Methyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetate)
- 1208863-75-5(5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine)
- 2138158-19-5(Sodium 3-methylthiophene-2-sulfinate)
- 669713-60-4(2-(tert-Butoxycarbonylamino)-5-methyl-benzoic Acid)
- 2550996-94-4((1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride)
- 1147693-29-5(2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide)
- 933686-45-4(2-(aminomethyl)pyrimidin-4-amine)




